molecular formula C20H15BrFN3O2S B3014549 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-70-7

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3014549
CAS No.: 477298-70-7
M. Wt: 460.32
InChI Key: KHMROCFEKWBSDH-RAXLEYEMSA-N
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Description

The compound (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring:

  • A 4-bromo-2-fluorophenylamino group at position 2.
  • A 4-(3,4-dimethoxyphenyl)thiazol-2-yl group at position 2.
  • A Z-configuration across the acrylonitrile double bond, critical for molecular geometry and bioactivity .

Below, we compare its structural and functional attributes with similar compounds reported in the literature.

Properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-16-5-4-14(21)8-15(16)22/h3-8,10-11,24H,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMROCFEKWBSDH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, identified by its CAS number 477298-65-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19BrFN3SC_{22}H_{19}BrFN_3S with a molecular weight of 456.4 g/mol. The structure features a thiazole ring, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts.

The biological activity of this compound can be attributed to several key mechanisms:

  • Cytotoxic Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated IC50 values indicating potent antiproliferative effects .
  • Antimicrobial Properties : Recent studies have indicated that thiazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The presence of halogen substituents in the aromatic rings enhances this activity .

Antitumor Activity

Research indicates that compounds similar to this compound show promising antitumor activity. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AHT29 (Colon Cancer)1.61 ± 1.92
Compound BJurkat (Leukemia)1.98 ± 1.22
Compound CA431 (Skin Cancer)< Doxorubicin

These values suggest that the compound may exhibit comparable or superior efficacy to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In vitro studies have shown that derivatives of thiazole exhibit significant antimicrobial properties:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Staphylococcus epidermidis0.20 - 0.30

These findings indicate that the compound could be effective against antibiotic-resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-donating groups exhibited enhanced cytotoxicity due to increased interactions with cellular targets involved in proliferation and survival pathways .

Case Study 2: Antimicrobial Resistance
Another research effort focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results indicated a significant reduction in biofilm formation and bacterial viability, suggesting potential applications in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole/Phenyl Moiety

The thiazole ring and its substituents significantly influence bioactivity. Key analogs include:

Compound Name Thiazole Substituent Phenyl Substituent Key Findings Reference
Target Compound 4-(3,4-dimethoxyphenyl)thiazol 4-bromo-2-fluorophenylamino N/A (Structural analysis inferred from analogs)
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (16) Benzo[d]thiazol-2-yl 3,4-dimethoxyphenyl NMR and HRMS data confirm Z-configuration; no bioactivity reported
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (13) Benzofuran-2-yl 3,4-dimethoxyphenyl Anticancer activity: GI50 = 0.229 μM (MDA-MB-435 cells); avg GI50 = 2.59 μM
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-nitrophenylthiazol 3-chloro-2-methylphenylamino No bioactivity data; structural emphasis on nitro group’s electron-withdrawing effects
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 4-methoxyphenyl 3,4-dimethoxyphenyl Z-geometry confirmed; hydrogen bonding enhances crystal stability

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) in the target compound and analogs like 13 and 16 may enhance binding to hydrophobic pockets in biological targets, whereas nitro groups (e.g., in ) could alter electronic properties and solubility.
  • Thiazole vs. Benzofuran/Benzothiazole : Compound 13 (benzofuran) exhibits potent anticancer activity, suggesting heterocycle choice (thiazole vs. benzofuran) impacts target selectivity .

Anticancer Activity of Structural Analogs

Compound Name Cancer Cell Line Tested GI50 (μM) Avg. GI50 (μM) Reference
(Z)-3-(Benzofuran-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (13) MDA-MB-435 (melanoma) 0.229 2.59
54-cancer cell panel 0.229–0.996

Inferences for the Target Compound:

  • Bromine and fluorine atoms could introduce steric and electronic effects, altering binding kinetics relative to methoxy groups .

Structural and Physicochemical Properties

Z-Configuration and Hydrogen Bonding
  • The Z-geometry in the target compound and analogs (e.g., ) ensures proper spatial alignment for interactions with biological targets.
  • Hydrogen bonding (e.g., C–H⋯O/N in ) may enhance solubility or stability, critical for pharmacokinetics.
Molecular Weight and Substituent Effects
  • The target compound’s molecular weight (~465 g/mol) is higher than 13 (~323 g/mol) due to bromine and fluorine atoms, which may affect bioavailability .

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